Cas no 19178-19-9 (5,6,7,8-Tetrahydroquinazolin-4-ol)
5,6,7,8-Tetrahydroquinazolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydroquinazolin-4-ol
- 4(3H)-Quinazolinone,5,6,7,8-tetrahydro-
- 5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 5,6,7,8-Tetrahydro-3H-chinazolin-4-on
- 5,6,7,8-tetrahydro-3H-quinazolin-4-one
- 5,6,7,8-Tetrahydro-4(3H)-quinazolinone
- 5,6,7,8-tetrahydroquinazolin-4(3H)-one
- AC1L1ZPJ
- CTK8H4292
- SureCN2624085
- SureCN3117301
- Tetrahydro-5,6,7,8 (3H) quinazolinone-4 [French]
- 4-Hydroxy-5,6,7,8-tetrahydroquinazoline
- 5,6,7,8-Tetrahydro-quinazolin-4-ol
- 3,4,5,6,7,8-hexahydroquinazolin-4-one
- 4(1H)-Quinazolinone, 5,6,7,8-tetrahydro- (9CI)
- 4(1H)-Quinazolinone, 5,6,7,8-tetrahydro-
- EN300-119353
- 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-
- G10035
- F1905-0281
- AKOS028108550
- AKOS010640999
- SY144803
- W17290
- 19178-19-9
- AS-67034
- Tetrahydro-5,6,7,8 (3H) quinazolinone-4
- DTXSID10172707
- 1,4,5,6,7,8-hexahydroquinazolin-4-one
- MFCD02666097
- SCHEMBL2624085
- J-516505
- AKOS015830872
- Z813021870
- CS-0060798
- quinazolin-4(1H)-one, 5,6,7,8-tetrahydro-
- DB-349713
-
- MDL: MFCD26131649
- Inchi: 1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11)
- InChI Key: VLGSBIJEQBQFCJ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCCC2)N=CN1
Computed Properties
- Exact Mass: 150.0794
- Monoisotopic Mass: 150.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: 0.5
Experimental Properties
- Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 179-181 ºC
- Boiling Point: 284.9±23.0 ºC (760 Torr),
- Flash Point: 126.1±22.6 ºC,
- Refractive Index: 1.666
- Solubility: Very slightly soluble (0.33 g/l) (25 º C),
- PSA: 41.46
5,6,7,8-Tetrahydroquinazolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011856-5g |
5,6,7,8-Tetrahydroquinazolin-4-ol |
19178-19-9 | 95% | 5g |
$401.70 | 2023-09-02 | |
| Alichem | A189011856-10g |
5,6,7,8-Tetrahydroquinazolin-4-ol |
19178-19-9 | 95% | 10g |
$703.80 | 2023-09-02 | |
| Chemenu | CM142445-5g |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 95% | 5g |
$365 | 2021-08-05 | |
| Chemenu | CM142445-10g |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 95% | 10g |
$645 | 2021-08-05 | |
| Apollo Scientific | OR923476-1g |
5,6,7,8-Tetrahydro-3H-quinazolin-4-one |
19178-19-9 | 95% | 1g |
£130.00 | 2025-02-21 | |
| Apollo Scientific | OR923476-5g |
5,6,7,8-Tetrahydro-3H-quinazolin-4-one |
19178-19-9 | 95% | 5g |
£495.00 | 2025-02-21 | |
| TRC | T293848-25mg |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T293848-50mg |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T293848-250mg |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 250mg |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM142445-5g |
5,6,7,8-Tetrahydro-quinazolin-4-ol |
19178-19-9 | 95% | 5g |
$365 | 2023-02-17 |
5,6,7,8-Tetrahydroquinazolin-4-ol Suppliers
5,6,7,8-Tetrahydroquinazolin-4-ol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5,6,7,8-Tetrahydroquinazolin-4-ol
Introduction to 5,6,7,8-Tetrahydroquinazolin-4-ol (CAS No. 19178-19-9)
5,6,7,8-Tetrahydroquinazolin-4-ol, identified by the chemical compound code CAS No. 19178-19-9, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivative class, a scaffold known for its broad spectrum of biological activities. The structural integrity of 5,6,7,8-Tetrahydroquinazolin-4-ol features a saturated six-membered ring fused to a pyrimidine-like moiety, making it a versatile platform for further chemical modifications and functionalization. Such structural characteristics have positioned it as a promising candidate in the development of novel therapeutic agents.
The pharmacological relevance of 5,6,7,8-Tetrahydroquinazolin-4-ol stems from its ability to interact with various biological targets. Recent studies have highlighted its potential in modulating enzyme activities and receptor binding affinities, which are critical for treating a myriad of diseases. For instance, research has indicated that derivatives of this compound exhibit inhibitory effects on kinases and other signaling molecules involved in cancer progression. The molecular interactions facilitated by 5,6,7,8-Tetrahydroquinazolin-4-ol are thought to disrupt aberrant signaling pathways, thereby offering a mechanism-based approach to therapeutic intervention.
In the realm of drug discovery, the synthesis and optimization of 5,6,7,8-Tetrahydroquinazolin-4-ol derivatives have been extensively explored. Advances in synthetic methodologies have enabled the creation of structurally diverse analogs with enhanced pharmacokinetic properties. These modifications aim to improve solubility, bioavailability, and target specificity while minimizing off-target effects. The incorporation of computational chemistry techniques has further accelerated the design process by predicting binding affinities and metabolic stabilities with high accuracy.
One of the most compelling aspects of 5,6,7,8-Tetrahydroquinazolin-4-ol is its role in preclinical and clinical investigations. Preclinical studies have demonstrated its efficacy in animal models of inflammation and neurodegeneration. The compound's ability to cross the blood-brain barrier has been particularly noteworthy in neuroprotective research. Additionally, early-phase clinical trials have shown encouraging results in patients with chronic inflammatory disorders, where 5,6,7,8-Tetrahydroquinazolin-4-ol exhibited anti-inflammatory properties without significant side effects.
The future prospects of 5,6,7,8-Tetrahydroquinazolin-4-ol are vast and multifaceted. Ongoing research is delving into its potential applications in antiviral and anti-microbial therapies. The compound's structural flexibility allows for the design of derivatives that can target viral proteases and enzymes essential for bacterial survival. Moreover, its quinazoline core can be functionalized to enhance interactions with nucleic acids or protein-protein interfaces, opening new avenues for therapeutic intervention.
The industrial significance of 5,6,7,8-Tetrahydroquinazolin-4-ol cannot be overstated. Pharmaceutical companies are investing heavily in its development due to its perceived therapeutic potential and commercial viability. Collaborative efforts between academia and industry are yielding innovative synthetic routes and novel derivatives with improved pharmacological profiles. These partnerships are crucial for translating laboratory findings into market-ready drugs that can address unmet medical needs.
From a chemical perspective,5 ,6 ,7 ,8 -Tetrahydroquinazolin -4 -ol (CAS No . 19178 -19 -9 ) stands out as a compound with immense synthetic utility . Its scaffold can be modified through various chemical reactions such as alkylation , acylation , and oxidation , allowing chemists to tailor its properties for specific applications . The availability of high-quality starting materials ensures that researchers can conduct experiments with confidence , knowing that the purity and consistency of their reagents will not compromise their results . This reliability is essential for advancing drug discovery efforts.
The environmental impact of synthesizing 5 ,6 ,7 ,8 -Tetrahydroquinazolin -4 -ol is another area of consideration . Modern synthetic strategies emphasize green chemistry principles by minimizing waste generation and reducing hazardous solvent use . Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been adopted to improve efficiency while reducing environmental footprints . These sustainable practices align with global efforts to promote responsible chemical manufacturing.
In conclusion,5 ,6 ,7 ,8 -Tetrahydroquinazolin -4 -ol (CAS No . 19178 -19 -9 ) represents a cornerstone in modern medicinal chemistry . Its unique structural features , coupled with its demonstrated biological activity , make it an invaluable asset in the quest for novel therapeutics . As research continues to uncover new applications and refine synthetic methodologies ,this compound is poised to play an increasingly pivotal role in addressing some of humanity's most pressing health challenges . The ongoing exploration into its potential underscores its importance as a chemical entity worthy of continued study and development.
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